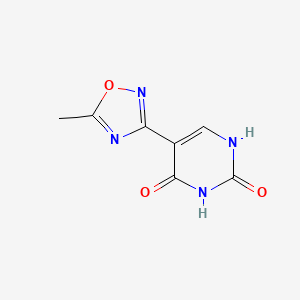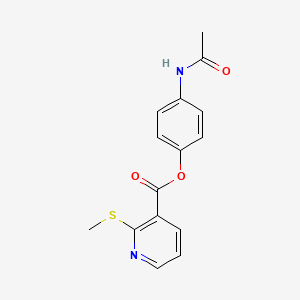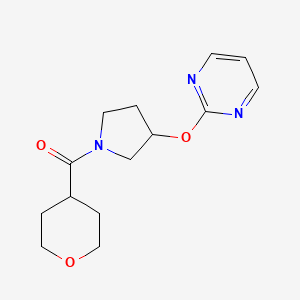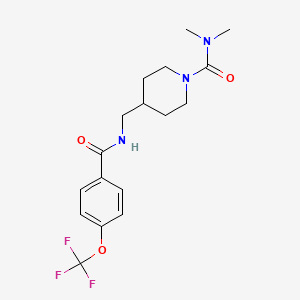![molecular formula C14H20N2O5S B2386871 N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-40-6](/img/structure/B2386871.png)
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrase, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide may disrupt these physiological processes, leading to various biochemical and physiological effects (Supuran, 2016).
Biochemical and Physiological Effects
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. In vivo studies have shown that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has antitumor activity and can inhibit the growth of cancer cells. N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory and analgesic effects (Ganguly et al., 2015; Supuran, 2016).
实验室实验的优点和局限性
One advantage of using N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity for carbonic anhydrase inhibition. N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to be more potent and selective than other carbonic anhydrase inhibitors, such as acetazolamide. However, one limitation of using N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo (Ganguly et al., 2015).
未来方向
For the study of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide include the development of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide-based drugs, the synthesis of novel polymers and materials, and further studies on its mechanism of action and potential applications in catalysis.
合成方法
The synthesis of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylamine to form the corresponding tert-butyl ester. The tert-butyl ester is then reacted with chlorosulfonic acid to form the corresponding sulfonic acid chloride. The sulfonic acid chloride is then reacted with ethylenediamine to form the corresponding sulfonamide. The final product, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, is obtained by reacting the sulfonamide with acetic anhydride (Ganguly et al., 2015).
科学研究应用
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential use in the synthesis of novel polymers and materials. In catalysis, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been investigated as a potential catalyst for various chemical reactions (Ganguly et al., 2015).
属性
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIAVIJGWCSRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2386790.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)